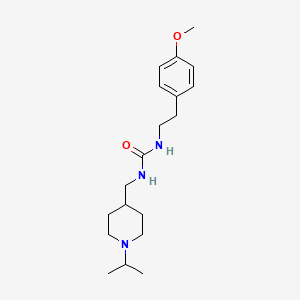

![molecular formula C12H11F3N2O3 B2441218 甲基(2Z)-3-氧代-2-{2-[3-(三氟甲基)苯基]肼-1-亚基}丁酸酯 CAS No. 339018-16-5](/img/structure/B2441218.png)

甲基(2Z)-3-氧代-2-{2-[3-(三氟甲基)苯基]肼-1-亚基}丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate” is a chemical compound with the molecular formula C12H11F3N2O3 . It is also known as "METHYL 3-OXO-2-((Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO)BUTANOATE" .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves a 2-hour reflux, followed by the addition of sodium hydroxide in methanol and water for 0.5 hours at 0-20°C . The reaction conditions suggest that the synthesis process requires careful temperature control and precise timing .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point that is not specified . The compound has a molecular weight of 288.23 .科学研究应用

Agrochemical Industry

This compound can be used in the synthesis of agrochemicals like pesticides . Its trifluoromethyl group may enhance the biological activity and chemical stability of pesticides, making them more effective against pests while being environmentally stable .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a precursor for the synthesis of anti-inflammatory medications . The presence of the trifluoromethyl group is known to increase the efficacy and metabolic stability of pharmaceuticals .

Antitumor Drugs

The compound’s structural features make it suitable for creating antitumor drugs . Its ability to form stable bonds with biological targets can be leveraged to design drugs that can selectively target and inhibit tumor growth .

Synthesis of Fused-Ring Pyrazoles

It is used in the synthesis of fused-ring pyrazoles , which are important in drug research. These compounds have been studied for their use in treating various diseases due to their unique structural properties .

Fluorinated Pharmaceuticals

The trifluoromethyl group in the compound is significant in the development of fluorinated pharmaceuticals . Fluorination can improve the drug’s potency, selectivity, and bioavailability .

Antibiotic Agents

The compound can also be utilized to create antibiotic agents . Its structural complexity allows for the development of antibiotics with novel mechanisms of action, which can be crucial in combating antibiotic-resistant bacteria .

Fungicide Development

Another application is in the development of fungicides , such as Trifloxystrobin. The compound’s properties contribute to the creation of fungicides with low solubility and volatility, reducing the risk of environmental contamination .

Chemical Research

In chemical research, the compound is valuable for studying fluorine substitution effects on biological activity and stability. It provides insights into how fluorine atoms affect the pharmacokinetics of drugs .

Each of these applications demonstrates the versatility of “methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate” in scientific research, highlighting its importance in the development of new technologies and treatments across various fields. The compound’s ability to be incorporated into complex molecules with specific desired properties makes it a valuable tool for researchers and industry professionals alike.

Growth Inhibitors for Drug-Resistant Bacteria

This compound has been used to synthesize novel pyrazole derivatives that act as potent growth inhibitors of drug-resistant bacteria, such as MRSA and VRE . These derivatives have shown effectiveness against planktonic Gram-positive bacteria and biofilms .

Asymmetric Synthesis of Enantiomerically Enriched Intermediates

The compound is involved in the asymmetric production of enantiomerically enriched intermediates using whole-cell biocatalysts. This process is significant in the pharmaceutical industry for producing chiral drugs .

Fungicide Efficacy and Environmental Impact

The structural analogs of this compound, such as Trifloxystrobin , are used as fungicides. They are characterized by low solubility and volatility, which minimizes the risk of environmental contamination .

安全和危害

This compound has several safety precautions associated with it. For instance, it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source. It should be kept or stored away from clothing and combustible materials . It should not be allowed to contact air or water due to the risk of violent reaction and possible flash fire . The container should be kept tightly closed and handled under inert gas . It should be protected from moisture .

作用机制

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is often involved in the trifluoromethylation of carbon-centered radical intermediates .

Mode of Action

The trifluoromethyl group is known to participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethyl group is known to play a significant role in various biochemical processes, particularly in the trifluoromethylation of carbon-centered radical intermediates .

Result of Action

The trifluoromethyl group is known to significantly influence the properties of pharmaceuticals, agrochemicals, and materials .

属性

IUPAC Name |

methyl (E)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O3/c1-7(18)10(11(19)20-2)17-16-9-5-3-4-8(6-9)12(13,14)15/h3-6,18H,1-2H3/b10-7+,17-16? |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPIHQJVRFURRJ-QXBRFJPDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)OC)N=NC1=CC=CC(=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C(=O)OC)\N=NC1=CC=CC(=C1)C(F)(F)F)/O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2441137.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2441140.png)

![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B2441141.png)

![4-butoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2441143.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2441144.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2441146.png)

![2-ethoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2441151.png)

![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2441158.png)